4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-1-(2-pyridin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-3-8-1-4-13-5-2-8/h1-2,4-5,7H,3,6H2,(H2,12,14) |
InChI Key |
HFHNTPAMTPXJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine generally involves the construction of the pyrazole ring followed by functionalization at the 1-position with a 2-(pyridin-4-yl)ethyl substituent and chlorination at the 4-position. Key synthetic challenges include regioselective substitution on the pyrazole ring, introduction of the pyridin-4-yl ethyl side chain, and selective chlorination without affecting the amino group.
Reported Synthetic Routes
Cyclization of Hydrazinopyridine Precursors
A notable method involves cyclizing hydrazinopyridine derivatives with dialkyl maleates to form pyrazolidine intermediates, which are subsequently chlorinated and oxidized to yield chloropyrazole derivatives. For example, a patent process describes cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate, followed by chlorination to give alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, oxidation to the pyrazole, hydrolysis to the acid, and decarboxylation to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine. While this route is for a positional isomer (pyridin-3-yl rather than pyridin-4-yl), the strategy is adaptable for 4-pyridyl analogs.
Alkylation of Pyrazole Derivatives
Another approach involves the alkylation of 4-chloro-1H-pyrazol-3-amine with 2-(pyridin-4-yl)ethyl halides under basic conditions. This method typically uses potassium carbonate as a base in polar aprotic solvents such as DMF at elevated temperatures (~60 °C). The reaction proceeds via nucleophilic substitution at the pyrazole nitrogen (N1) to install the 2-(pyridin-4-yl)ethyl group.
Suzuki-Miyaura Cross-Coupling
Detailed Experimental Procedures
General Procedure A: Alkylation of 4-Chloro-1H-pyrazol-3-amine
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 4-Chloro-1H-pyrazol-3-amine (1 equiv) | Starting material |
| 2 | 2-(Pyridin-4-yl)ethyl bromide or chloride (1.25 equiv) | Alkylating agent |
| 3 | Potassium carbonate (2 equiv) | Base |
| 4 | DMF as solvent | Polar aprotic solvent |
| 5 | Stirring at 60 °C for 12–24 hours | Reaction progress monitored by TLC or LC-MS |
| 6 | Workup: Dilution with ethyl acetate, wash with water and brine | Organic layer dried over Na2SO4, filtered |
| 7 | Concentration under reduced pressure | Crude product purified by silica gel chromatography |
General Procedure B: Suzuki-Miyaura Cross-Coupling
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 4-Chloro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine (1 equiv) | Boronate ester intermediate |
| 2 | 4-Bromopyridine or 4-chloropyridine (1.5 equiv) | Aryl halide |
| 3 | PdCl2(PPh3)2 (0.1 equiv) | Palladium catalyst |
| 4 | Cs2CO3 (1.5 equiv) | Base |
| 5 | Dry DMF or DME solvent | Solvent |
| 6 | Nitrogen atmosphere, heating at 85–100 °C | Reaction monitored by LC-MS |
| 7 | Workup: Dilution with EtOAc, washing with water and brine | Organic layer dried, filtered, concentrated |
| 8 | Purification by flash chromatography and preparative HPLC | Final pure compound obtained |
Research Findings and Yields
Yields and Purity
- Alkylation methods typically yield the desired product in moderate yields (~50–70%) depending on the purity of starting materials and reaction time.
- Suzuki coupling reactions provide yields ranging from 30% to 60%, with higher purity achieved after chromatographic purification.
- The chlorination step (if performed separately) must be controlled to prevent over-chlorination or degradation of the amino group.
Characterization Data
The target compound is characterized by:
- NMR Spectroscopy: Typical signals include aromatic protons of the pyridine ring, methylene protons of the ethyl linker, and characteristic pyrazole ring protons.
- Mass Spectrometry: Molecular ion peaks consistent with molecular formula C10H11ClN4.
- Elemental Analysis: Consistent with calculated values for carbon, hydrogen, nitrogen, and chlorine content.
Summary Table of Preparation Methods
*Yield approximate based on related positional isomers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The table below compares key structural and physicochemical properties of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine with related compounds:
Key Observations :
- Substituent Effects: Aromatic vs. Halogen Position: Chlorine at the pyrazole’s 4-position (common across all compounds) enhances electrophilicity, possibly influencing reactivity in cross-coupling reactions .
- Molecular Weight and Solubility : Higher molecular weights (e.g., 270.13 g/mol in ) correlate with reduced aqueous solubility, which may limit bioavailability compared to lighter analogs like .
Biological Activity
4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Its molecular formula is C10H12ClN5, with a molecular weight of 239.70 g/mol. The compound features a chloro group, a pyrazole ring, and a pyridine moiety, which contribute to its unique chemical properties and potential biological activities .
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential anticancer properties , specifically through the inhibition of enzymes involved in cell proliferation. Additionally, it may interact with various molecular targets, modulating biological pathways relevant to disease processes .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine. These compounds have shown efficacy against various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231 and HepG2 cells)
- Colorectal cancer
- Prostate cancer
The inhibition of specific kinases such as BRAF(V600E), EGFR, and Aurora-A kinase has been associated with their anticancer activity .
The biological activity of 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine is attributed to its ability to inhibit key enzymes involved in tumor growth and proliferation. The compound's interactions with molecular targets can lead to the modulation of signaling pathways crucial for cancer cell survival and proliferation .
Comparative Analysis
The following table compares 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 4-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | C10H12ClN5O | Contains carboxamide group | Potential anti-inflammatory properties |
| 4-Chloro-N-(1,3-dimethylpyrazol-4-yl)-2-methylpyrazole | C10H12ClN5O | Two methyl groups on pyrazole | Studied for enzyme inhibition activity |
| 3-Chloro-N-(pyridin-3-yl)-pyrazole derivatives | C9H8ClN3 | Contains pyridine moiety | Focused on agricultural applications |
This comparison illustrates the unique combination of functional groups in 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine that enhances its biological activity .
Case Studies
Several case studies have been conducted to evaluate the anticancer efficacy of pyrazole derivatives. For instance, one study demonstrated that compounds based on the pyrazole structure inhibited the growth of breast cancer cells (MDA-MB-231) significantly more than conventional treatments alone when combined with doxorubicin . Another study focused on renal and pancreatic cancer cell lines, confirming the broad-spectrum anticancer activity of these compounds .
Q & A
Q. What are the typical synthetic routes and reaction conditions for preparing 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazol-3-amine?
The synthesis of pyrazol-3-amine derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized via alkylation of pyrazole precursors with halides under basic conditions (e.g., cesium carbonate) in aprotic solvents like DMF or THF . Copper catalysts (e.g., CuBr) may enhance coupling efficiency when introducing pyridinyl groups . Reaction optimization includes temperature control (e.g., 35°C for 48 hours) and purification via chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key features should be observed?
Characterization relies on:
- 1H/13C NMR : Peaks for pyrazole NH2 (~δ 5-6 ppm), pyridinyl protons (δ 8-9 ppm), and ethyl linker protons (δ 3-4 ppm) .
- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 253 [M+H]+ for a related compound) . Tabulated data from similar compounds:
| Compound | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|
| Analogous pyrazol-3-amine | 69–74 | 126–234 | 8.87 (pyridine), 3.59 (CH₂) |
Q. How does the electronic and steric environment of the pyridinyl-ethyl substituent influence reactivity?
The pyridinyl group enhances electron-withdrawing effects, stabilizing intermediates during substitution reactions. The ethyl linker introduces steric hindrance, potentially reducing reaction rates but improving regioselectivity in alkylation steps .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in molecular geometry and intermolecular interactions?
Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles critical for validating the pyrazole-pyridine orientation. For example, a related compound showed a mean C-C bond length of 1.39 Å and torsion angles (e.g., C3-C4-C5-N1 = -179.22°) confirming planarity . SHELX’s robustness in handling high-resolution or twinned data makes it ideal for analyzing halogen-substituted derivatives .
Q. What strategies address contradictions in reported biological activities of pyrazol-3-amine derivatives?
Discrepancies may arise from assay conditions (e.g., cell line specificity) or structural variations. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., chloro vs. fluoro groups) to correlate changes with activity .
- Docking Simulations : Modeling interactions with target proteins (e.g., kinase domains) to rationalize activity differences .
- Meta-Analysis : Cross-referencing biological data across studies while controlling for purity (e.g., HPLC >95%) and salt forms (e.g., hydrochloride) .
Q. How can reaction yields be optimized for introducing the 2-(pyridin-4-yl)ethyl group?
Key factors include:
- Catalyst Selection : Copper(I) bromide improves coupling efficiency in Ullmann-type reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of pyridinyl intermediates .
- Temperature Gradients : Gradual heating (e.g., 35°C to 80°C) minimizes side reactions during alkylation . Yields for related syntheses range from 17–74%, with lower yields attributed to steric hindrance from the ethyl-pyridine moiety .
Q. What analytical methods are recommended for detecting impurities in this compound?
- HPLC-MS : Identifies byproducts (e.g., dehalogenated derivatives) with detection limits <0.1% .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, Cl content) .
- TGA/DSC : Assesses thermal stability and hydrate/solvate formation, critical for reproducibility in biological assays .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the chloro substituent .
- Crystallography : Use SHELXPRO for macromolecular interfaces if studying protein-ligand complexes .
- Data Validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw Predict) to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
